

Introduction: Understanding the Core Utility of an Aliphatic Diepoxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,4-Butanediol diglycidyl ether*

Cat. No.: B7798787

[Get Quote](#)

1,4-Butanediol diglycidyl ether (BDE), a key member of the glycidyl ether family, is an aliphatic diepoxide recognized for its role as a reactive diluent and flexible crosslinking agent. [1] Its chemical structure, featuring two terminal epoxide groups separated by a flexible four-carbon butane chain, imparts a unique combination of low viscosity, high reactivity, and the ability to enhance the mechanical properties of polymer systems.[2][3] This guide, intended for researchers and development professionals, provides a comprehensive overview of BDE's fundamental properties, synthesis, mechanisms of action, and critical applications, with a focus on the scientific principles that govern its utility.

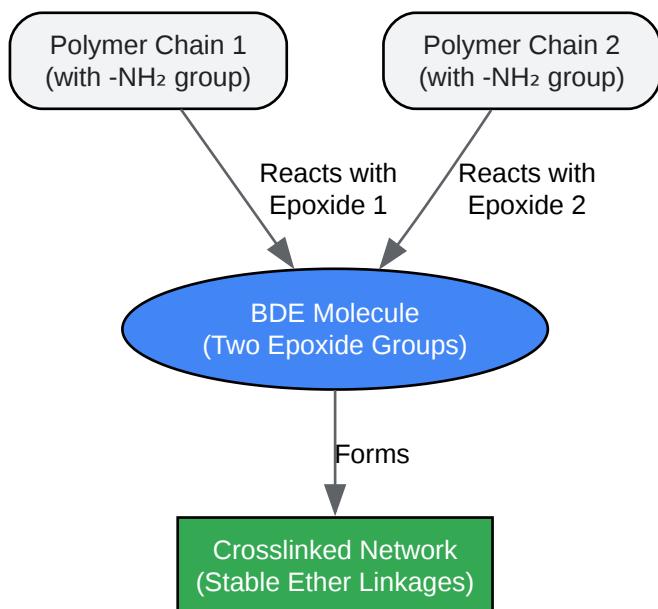
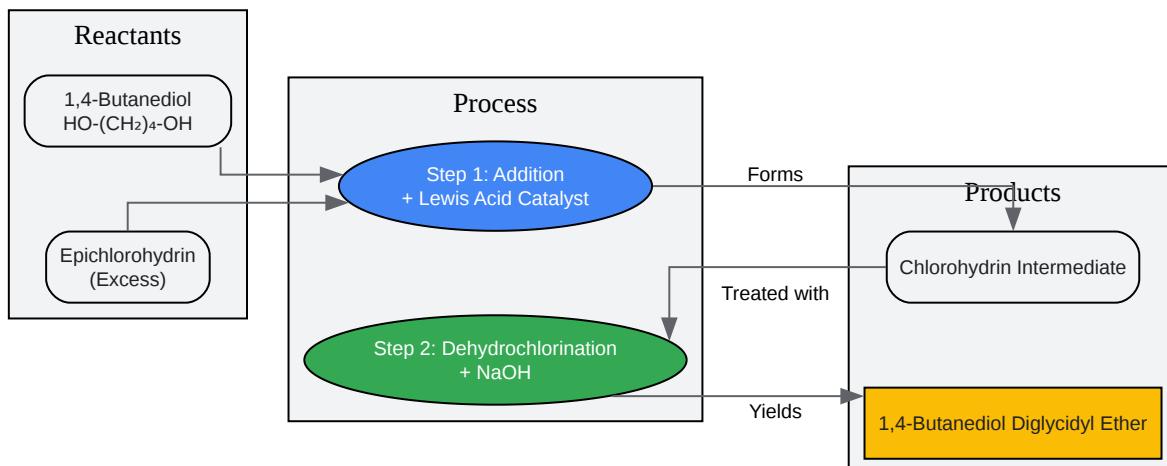
Part 1: Fundamental Physicochemical Properties

The efficacy of BDE in various applications stems directly from its molecular structure and resulting physical properties. The linear and flexible butane backbone allows for greater rotational freedom compared to more rigid aromatic diepoxides, while the terminal glycidyl ether groups provide the reactive sites for crosslinking.

Key Data Summary

A summary of essential quantitative data for BDE is presented below, compiled from authoritative chemical databases.[4]

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₄	[4]
Molecular Weight	202.25 g/mol	[4]
CAS Number	2425-79-8	[4]
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Density	~1.1 g/mL at 25 °C	
Boiling Point	266 °C (at 760 mmHg)	[5]
Vapor Pressure	~10 mmHg at 20 °C	
Water Solubility	Miscible	[6][7]
Refractive Index	~1.453 at 20 °C	



Part 2: Synthesis and Quality Control

Reaction Mechanism and Synthesis Pathway

The predominant industrial synthesis of BDE is a two-step process involving the reaction of 1,4-butanediol with an excess of epichlorohydrin.[1][8]

- Step 1: Addition Reaction (Formation of Halohydrin): In the presence of a Lewis acid catalyst (e.g., tin difluoride or boron trifluoride-diethyl ether), the hydroxyl groups of 1,4-butanediol perform a nucleophilic attack on the epoxide ring of epichlorohydrin.[1][9][10] This ring-opening reaction forms a chlorohydrin intermediate. Using an excess of epichlorohydrin ensures that both hydroxyl groups on the butanediol react.
- Step 2: Dehydrochlorination (Epoxide Ring Formation): The intermediate is then treated with a strong base, typically sodium hydroxide (NaOH).[1][8] The base removes a proton from the hydroxyl group and the adjacent chlorine atom, resulting in the elimination of HCl and the formation of the terminal epoxide rings.

The overall synthesis pathway is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,4-Butanediol diglycidyl ether | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Butanediol diglycidyl ether | 2425-79-8 [chemicalbook.com]
- 6. 1,4-BUTANEDIOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0110 - 1,4-BUTANEDIOL DIGLYCIDYL ETHER [chemicalsafety.ilo.org]
- 8. 1,4-Butanediol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: Understanding the Core Utility of an Aliphatic Diepoxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798787#1-4-butanediol-diglycidyl-ether-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com